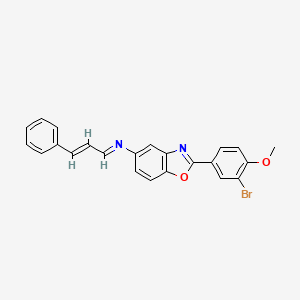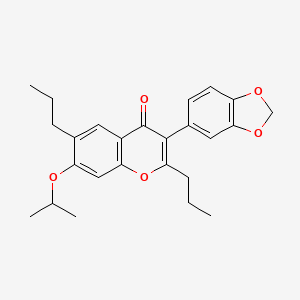
3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one, also known as compound X, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of flavones and is structurally similar to the natural flavonoid, apigenin.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer effects may be due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, it has been shown to reduce the expression of COX-2, a key enzyme involved in the production of inflammatory prostaglandins. In terms of physiological effects, 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X has been found to reduce tumor growth and increase survival in animal models of cancer. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X and to identify its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may lead to the development of more potent and effective derivatives of 3-(1,3-benzodioxol-5-yl)-7-isopropoxy-2,6-dipropyl-4H-chromen-4-one X.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-propan-2-yloxy-2,6-dipropylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-5-7-16-11-18-22(13-21(16)29-15(3)4)30-20(8-6-2)24(25(18)26)17-9-10-19-23(12-17)28-14-27-19/h9-13,15H,5-8,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFBDQPZBWBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



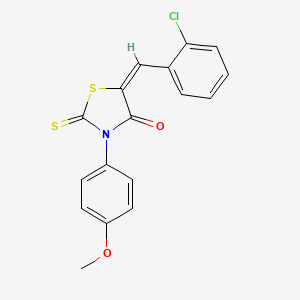
![methyl 3-[({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4644763.png)
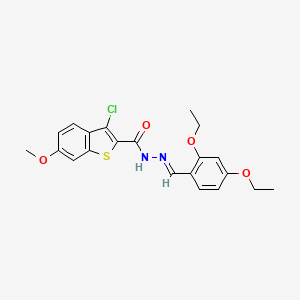
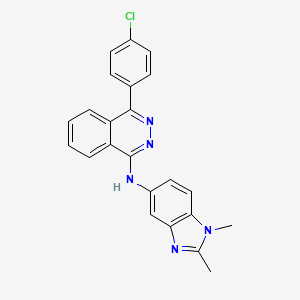
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4644795.png)
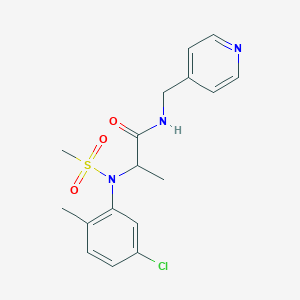
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4644820.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4644823.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)

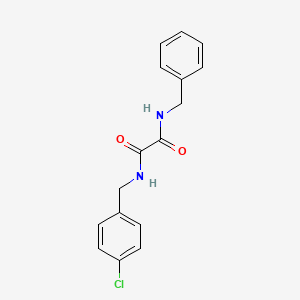
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4644860.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
